molecular formula C6H10N4O2 B14665441 N-Diazoacetylglycine ethylamide CAS No. 38726-91-9

N-Diazoacetylglycine ethylamide

Cat. No.: B14665441
CAS No.: 38726-91-9
M. Wt: 170.17 g/mol
InChI Key: ZCTXKFPFDFOTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diazoacetylglycine ethylamide is a diazo compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a diazo group (-N=N-) attached to an acetylglycine ethylamide structure. The diazo group imparts significant reactivity, making it a valuable intermediate in organic synthesis and a subject of study in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine ethylamide typically involves the reaction of glycine ethylamide with diazoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Glycine ethylamide and diazoacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. Solvents like dichloromethane or chloroform are commonly used.

    Procedure: Glycine ethylamide is dissolved in the solvent, and diazoacetyl chloride is added dropwise with constant stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of glycine ethylamide and diazoacetyl chloride are handled in industrial reactors.

    Temperature Control: Industrial reactors are equipped with cooling systems to maintain the required low temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine ethylamide undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can yield amines or other nitrogen-containing compounds.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetylglycine ethylamide derivatives.

Scientific Research Applications

N-Diazoacetylglycine ethylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Diazoacetylglycine ethylamide involves its interaction with cellular components, leading to DNA damage. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in single-strand breaks and other forms of damage . This damage triggers cellular repair mechanisms, which are of interest in understanding mutagenesis and carcinogenesis.

Comparison with Similar Compounds

N-Diazoacetylglycine ethylamide can be compared with other diazo compounds such as:

Uniqueness

This compound is unique due to its specific reactivity and the ability to induce DNA damage without requiring metabolic activation . This property makes it a valuable tool in studying DNA repair mechanisms and its potential use in cancer therapy.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a subject of ongoing research, particularly in understanding DNA damage and repair mechanisms.

Properties

CAS No.

38726-91-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(2-diazoacetyl)amino]-N-ethylacetamide

InChI

InChI=1S/C6H10N4O2/c1-2-8-5(11)3-9-6(12)4-10-7/h4H,2-3H2,1H3,(H,8,11)(H,9,12)

InChI Key

ZCTXKFPFDFOTKL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.